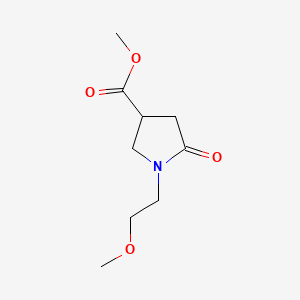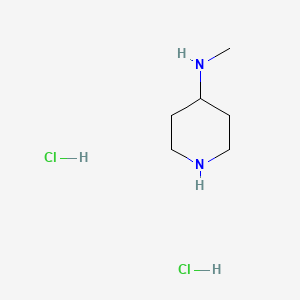
N-Methylpiperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H14N2.2ClH. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylpiperidin-4-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of N-methylpiperidine with hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
N-Methylpiperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methylpiperidin-4-amine dihydrochloride include:
- N-Methylpiperidine
- Piperidine
- N-Methylpiperidin-4-amine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1220039-56-4 |
|---|---|
Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
PNYLVMQWTQRRIR-UHFFFAOYSA-N |
SMILES |
CNC1CCNCC1.Cl.Cl |
Canonical SMILES |
CNC1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




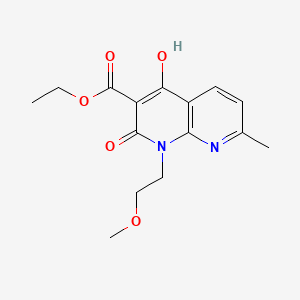
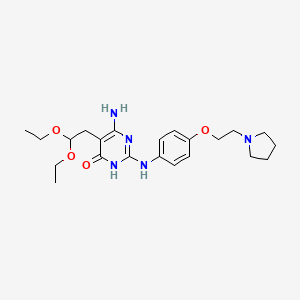
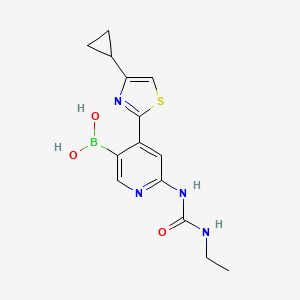
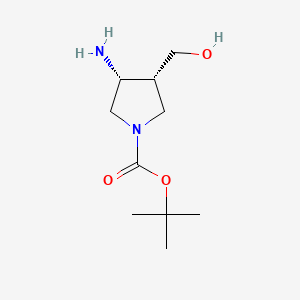
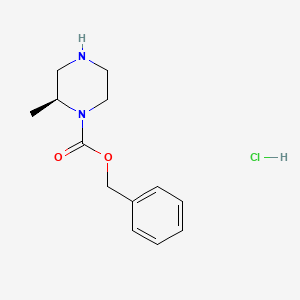
![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)


